2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE
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Overview
Description
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE: is a complex organic compound that belongs to the class of thiazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of acenaphthylene derivatives with thiazolidine precursors under controlled conditions. Common reagents might include sulfonyl chlorides and ethoxybenzenesulfonyl chloride, with catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process would include steps like purification through crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: It may exhibit biological activity, making it a candidate for studies in drug development or biochemical research.
Industry: Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action for 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Acenaphthene derivatives:
Uniqueness
What sets 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE apart is its unique combination of structural features, which may confer distinct biological or chemical properties
Properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-2-27-18-9-11-19(12-10-18)29(25,26)24-14-15-28-23(24)21-13-8-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13,23H,2,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWJUDOSWMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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